molecular formula C7H12N2O2 B2894486 (1R)-1-(4-Methoxy-1-methylpyrazol-3-yl)ethanol CAS No. 2165615-32-5

(1R)-1-(4-Methoxy-1-methylpyrazol-3-yl)ethanol

Cat. No.: B2894486
CAS No.: 2165615-32-5
M. Wt: 156.185
InChI Key: QWYHXGOOTHWTHU-RXMQYKEDSA-N
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Description

(1R)-1-(4-Methoxy-1-methylpyrazol-3-yl)ethanol is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound features a methoxy group and a methyl group attached to the pyrazole ring, along with an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(4-Methoxy-1-methylpyrazol-3-yl)ethanol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

    Addition of the Ethanol Moiety: The ethanol moiety can be introduced through a reduction reaction, where the corresponding ketone or aldehyde is reduced using a reducing agent like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrazole ring, using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, hydrogen gas with palladium catalyst.

    Substitution: Sodium hydride, alkyl halides, and other nucleophiles.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

(1R)-1-(4-Methoxy-1-methylpyrazol-3-yl)ethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1R)-1-(4-Methoxy-1-methylpyrazol-3-yl)ethanol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

    (1R)-1-(4-Methoxy-1-methylpyrazol-3-yl)propanol: Similar structure but with a propanol moiety instead of ethanol.

    (1R)-1-(4-Methoxy-1-methylpyrazol-3-yl)butanol: Similar structure but with a butanol moiety instead of ethanol.

    (1R)-1-(4-Methoxy-1-methylpyrazol-3-yl)methanol: Similar structure but with a methanol moiety instead of ethanol.

Uniqueness: (1R)-1-(4-Methoxy-1-methylpyrazol-3-yl)ethanol is unique due to its specific combination of functional groups, which can influence its reactivity and potential applications. The presence of the methoxy group and the ethanol moiety can affect its solubility, stability, and interaction with other molecules, making it distinct from its analogs.

Properties

IUPAC Name

(1R)-1-(4-methoxy-1-methylpyrazol-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-5(10)7-6(11-3)4-9(2)8-7/h4-5,10H,1-3H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYHXGOOTHWTHU-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN(C=C1OC)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NN(C=C1OC)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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